molecular formula C20H16N2O4 B2527668 N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946353-37-3

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2527668
CAS No.: 946353-37-3
M. Wt: 348.358
InChI Key: FCWUMCOENKUJIL-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine-3-carboxamide core. The structure features two key substituents: a benzyl group at the 1-position and a 1,3-benzodioxol-5-yl moiety attached via an amide linkage at the 3-position.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-benzyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-19(21-15-8-9-17-18(11-15)26-13-25-17)16-7-4-10-22(20(16)24)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWUMCOENKUJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzodioxole derivatives with benzyl-substituted dihydropyridine intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. This inhibition leads to cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: AZD9668 (Alvelestat)

Key Differences and Similarities

  • Core Backbone : Both compounds share the 1,2-dihydropyridine-3-carboxamide scaffold, a framework associated with enzyme inhibition (e.g., human neutrophil elastase (HNE) for AZD9668) .
  • Substituents: The target compound substitutes the 3-position with a benzodioxol group, whereas AZD9668 incorporates a trifluoromethylphenyl group. The trifluoromethyl group in AZD9668 enhances metabolic stability and binding affinity through hydrophobic and electronegative effects . At the 1-position, the target compound uses a benzyl group, while AZD9668 features a pyrazol-5-ylmethyl moiety. Pyrazole rings are known to improve solubility and target specificity .
  • Biological Activity: AZD9668 is a well-characterized HNE inhibitor with nanomolar potency, whereas the benzodioxol-substituted target compound’s activity remains underexplored but may exhibit distinct selectivity due to its substituent profile.

Table 1: Structural and Functional Comparison

Property Target Compound AZD9668 (Alvelestat)
Molecular Weight ~392.4 g/mol ~463.4 g/mol
Core Structure 1,2-Dihydropyridine-3-carboxamide 1,2-Dihydropyridine-3-carboxamide
1-Position Substituent Benzyl Pyrazol-5-ylmethyl
3-Position Substituent 1,3-Benzodioxol-5-yl 3-(Trifluoromethyl)phenyl
Key Biological Target Hypothesized enzyme inhibition Human Neutrophil Elastase (HNE)
Metabolic Stability Moderate (benzodioxol may slow oxidation) High (trifluoromethyl resists metabolism)
Simplified Analog: 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (Compound 6)

Key Differences

  • Functional Group : Compound 6 lacks the benzodioxol-5-yl amide and instead terminates in a carboxylic acid group at the 3-position. This modification reduces molecular complexity and lipophilicity (molecular weight: ~269.3 g/mol vs. ~392.4 g/mol for the target compound) .
  • Synthetic Utility : Compound 6 serves as a precursor in the synthesis of more complex dihydropyridine derivatives, including the target compound. Its synthesis involves benzyl protection of the pyridine nitrogen, followed by carboxylation .
Benzodioxol-Containing Compounds (e.g., Eutylone)

This group is prevalent in psychoactive substances due to its ability to resist metabolic degradation and engage in receptor interactions . However, the target compound’s dihydropyridine core differentiates it from β-keto amphetamines like Eutylone, which primarily target monoamine transporters .

Research Findings and Implications

  • Structural Insights : The benzodioxol group in the target compound may confer improved blood-brain barrier penetration compared to AZD9668, though this requires experimental validation.
  • Synthetic Pathways : Evidence from compound 6’s synthesis suggests that the target compound could be synthesized via amidation of the carboxylic acid intermediate with 1,3-benzodioxol-5-amine .
  • Hypothetical Activity: Based on AZD9668’s success, the target compound’s benzodioxol substituent could be optimized for novel enzyme targets (e.g., kinases or proteases) through structure-activity relationship (SAR) studies.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has a molecular formula of C3030H2828N44O55 and a molecular weight of approximately 524.58 g/mol. Its structure includes a dihydropyridine core substituted with a benzodioxole moiety, which is often associated with various pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown significant inhibition of cell proliferation in breast (MCF-7, MDA-MB-231), lung (A549), and prostate cancer (PC3) cell lines.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for certain derivatives have been reported, indicating potential therapeutic uses in infectious diseases.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exert neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Anticancer Studies

A notable study evaluated the cytotoxicity of various derivatives of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine against several cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Reference
MCF-715.4
MDA-MB-23112.8
A54920.3
PC318.7

These findings suggest that the compound has promising anticancer properties, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed using standard bacterial strains:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak
Candida albicans16Strong

The data indicate that while the compound exhibits some antimicrobial activity, its effectiveness varies significantly across different microorganisms .

Case Studies and Applications

Recent patents and studies have explored the use of this compound in therapeutic formulations aimed at treating various conditions:

  • Cancer Therapy : Formulations combining this compound with established chemotherapeutics are being investigated to enhance efficacy and reduce side effects.
  • Infectious Diseases : The antimicrobial properties suggest potential applications in developing new antibiotics or antifungal agents.
  • Neurological Disorders : Ongoing research aims to explore its use in neurodegenerative disease models to assess protective effects against neuronal damage.

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